molecular formula C21H18BrN3O2 B2839499 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1252912-87-0

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B2839499
CAS RN: 1252912-87-0
M. Wt: 424.298
InChI Key: SLNFFWWJHHBYPD-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O2 and its molecular weight is 424.298. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Applications : Compounds similar to the specified chemical have been studied for their synthesis and antimicrobial activities. For instance, derivatives of 2-bromo-N-(phenylsulfonyl)acetamide have been synthesized and displayed good antimicrobial activity, indicating potential applications in developing antimicrobial agents (Fahim & Ismael, 2019).

Pharmaceutical Industry Insights

  • Pharma Market Applications : Pyridazino(4,5-b)indole-1-acetamide compounds, which share structural similarities with the specified chemical, have shown varied pharmaceutical applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This suggests a broad spectrum of potential applications in pharmaceutical formulations (Habernickel, 2002).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives : Studies have explored the synthesis of novel classes of pyridazin-3-one derivatives. These processes often involve reactions with various compounds, leading to the formation of new substances with potential applications in chemical research (Ibrahim & Behbehani, 2014).

Antimicrobial and Hemolytic Activity

  • Medical Research : Compounds including 2,5-disubstituted 1,3,4-oxadiazole, structurally related to the specified chemical, have been synthesized and evaluated for antimicrobial and hemolytic activity. Their structure-activity relationship is significant for developing new antimicrobial agents (Gul et al., 2017).

Cardiotonic Activity

  • Cardiac Applications : Research on dihydropyridazinone cardiotonics indicates the potential of related compounds, including pyridazinyl acetamides, as potent positive inotropes for cardiac applications. This highlights the potential utility in developing cardiotonic drugs (Robertson et al., 1986).

Antinociceptive Activity

  • Pain Management Research : Derivatives of pyridazinone, akin to the specified chemical, have been synthesized and found to exhibit high antinociceptive activity. This suggests possible applications in pain management and analgesic drug development (Doğruer et al., 2000).

Antioxidant Activity

  • Antioxidant Research : Studies on new coumarin derivatives, structurally related to the specified compound, have revealed significant antioxidant activity. This underscores their potential in antioxidant research and development (Kadhum et al., 2011).

properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2/c22-17-7-4-15(5-8-17)19-10-11-21(27)25(24-19)13-20(26)23-18-9-6-14-2-1-3-16(14)12-18/h4-12H,1-3,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFWWJHHBYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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